molecular formula C17H19N3 B3293289 2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine CAS No. 885272-78-6

2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine

Cat. No.: B3293289
CAS No.: 885272-78-6
M. Wt: 265.35 g/mol
InChI Key: DQOCYACSYBACPH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 885272-78-6) features an imidazo[1,2-a]pyridine core with three key substituents:

  • 6-Methyl group: Enhances steric bulk and modulates electronic properties.
  • p-Tolyl group (Position 2): A para-methyl-substituted phenyl ring, increasing lipophilicity compared to unsubstituted phenyl analogs.

Molecular Formula: C₁₇H₁₉N₃; Molecular Weight: 265.35 g/mol .

Properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-12-3-6-14(7-4-12)17-15(9-10-18)20-11-13(2)5-8-16(20)19-17/h3-8,11H,9-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOCYACSYBACPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179609
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-78-6
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine typically involves multi-step reactions. One common method includes the nucleophilic substitution reaction with primary or secondary amines, followed by a Suzuki–Miyaura cross-coupling reaction . This method is advantageous due to its high yield and operational simplicity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a catalyst-free reaction in a green solvent. This eco-friendly approach not only reduces the environmental impact but also simplifies the purification process, making it cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

(a) 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine (CAS 171346-87-5)
  • Structure : Replaces the p-tolyl group with a phenyl ring.
(b) 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetic Acid Derivatives
  • Structure : Features a 4-chlorophenyl group (electron-withdrawing) and an acetamide side chain instead of ethylamine.
  • Side Chain: Acetamide introduces hydrogen-bonding capacity, differing from the primary amine’s protonation behavior .

Substituent Variations on the Imidazo[1,2-a]pyridine Core

(a) 2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethylamine
  • Structure : Substitutes the 6-methyl group with bromine.
  • Key Differences :
    • Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate for further functionalization.
    • Steric Effects : Bromine’s larger atomic radius may hinder interactions in biological systems compared to the methyl group .
(b) N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines
  • Structure : Derived from the aldehyde analog of the target compound, with a Schiff base formed at the ethylamine position.
  • Key Differences :
    • Reactivity : The aldehyde group allows condensation with amines, creating imine derivatives for diverse applications (e.g., antimicrobial agents) .

Heterocyclic Analogs with Divergent Cores

Pyrazolo[3,4-d]pyrimidine and Triazolopyrimidine Derivatives
  • Structure : Replace the imidazo[1,2-a]pyridine core with pyrazolo-pyrimidine or triazolo-pyrimidine systems.
  • Key Differences :
    • Aromaticity and Solubility : Increased nitrogen content may improve aqueous solubility but reduce membrane permeability.
    • Isomerization Behavior : Triazolopyrimidines exhibit isomerization under specific conditions, complicating synthesis .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(6-Methyl-2-P-tolyl-imidazo[1,2-a]pyridin-3-YL)-ethylamine 885272-78-6 C₁₇H₁₉N₃ 265.35 6-Me, 2-p-tolyl, 3-ethylamine High lipophilicity, stable synthesis
2-Phenylimidazo[1,2-a]pyridine-3-ethanamine 171346-87-5 C₁₅H₁₅N₃ 237.30 2-Ph, 3-ethylamine Discontinued, lower logP
2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethylamine - C₉H₁₀BrN₃ 248.10 6-Br, 3-ethylamine Reactive intermediate
N-(4-Pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide - C₂₁H₂₀ClN₅O 409.87 4-Cl-Ph, 7-Me, 3-acetamide Enhanced H-bonding capacity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , leveraging nucleophilic substitution or condensation reactions.
  • Biological Relevance : Ethylamine side chains (as in the target compound) are often critical for receptor binding in CNS-targeting drugs, whereas acetamide derivatives () may exhibit altered pharmacokinetics .
  • Stability : The discontinued status of the phenyl analog () underscores the importance of the p-tolyl group in enhancing stability or efficacy.

Biological Activity

2-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine, with CAS number 885272-78-6, is a compound of significant interest in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H19N
  • Molecular Weight : 265.36 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.

Biological Activity Overview

The compound has been investigated for several biological activities, primarily in the context of pharmaceutical development and biochemical research. Key areas of focus include:

  • Pharmaceutical Development
    • Potential therapeutic effects in treating neurological disorders.
    • Investigated for its role as a receptor modulator, influencing neurotransmitter systems.
  • Biochemical Research
    • Utilized in studying receptor interactions and cellular signaling pathways.
    • Provides insights into complex biological mechanisms, aiding in drug discovery.
  • Material Science
    • Explored for properties beneficial in developing advanced materials such as sensors and catalysts.
  • Agricultural Chemistry
    • Potential applications in agrochemicals to enhance crop protection through effective pesticides or herbicides.
  • Diagnostic Applications
    • Research is ongoing into its use for identifying biomarkers associated with certain diseases.

The biological mechanisms by which this compound exerts its effects are still under investigation. However, preliminary studies suggest the following:

  • Receptor Modulation : The imidazo[1,2-a]pyridine structure may interact with various receptors, potentially influencing their activity and downstream signaling pathways.
  • Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from damage, possibly through antioxidant mechanisms or modulation of inflammatory responses.

Table 1: Summary of Biological Activities and Findings

StudyActivityFindings
Neurological DisordersDemonstrated potential as a neuroprotective agent in vitro.
Anticancer ActivityExhibited cytotoxic effects on cancer cell lines with IC50 values < 20 µM.
Receptor InteractionInfluenced receptor binding affinities in biochemical assays.
Agricultural ApplicationsShowed efficacy as a pesticide candidate in preliminary trials.

Case Study: Neurological Effects

In a recent study focusing on the neuroprotective properties of the compound, researchers observed that it significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Anticancer Properties

Another study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with specific analogs exhibiting IC50 values below 20 µM against breast and lung cancer cells. Further mechanistic studies are needed to elucidate the pathways involved.

Q & A

Q. What are the common synthetic routes for 2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclocondensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A related compound, N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS 106961-33-5), was synthesized using a two-step process:

Imidazo[1,2-a]pyridine core formation : React 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with a methylamine derivative under reflux in dichloromethane.

Functionalization : Introduce the ethylamine side chain via nucleophilic substitution, optimizing reaction time (12–24 hours) and temperature (60–80°C) to achieve yields of 65–78% .
Key optimization factors :

  • Use of Pd-based catalysts for regioselective coupling .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

Methodological Answer: Characterization relies on 1H/13C NMR, IR, and HRMS :

  • 1H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm, integrating for 8H from the imidazo[1,2-a]pyridine and p-tolyl groups) and the ethylamine chain (δ 2.7–3.1 ppm for –CH2–NH2) .
  • IR : Stretching vibrations at 3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 1500 cm⁻¹ (C–C aromatic) confirm structural motifs .
  • HRMS : Molecular ion peak at m/z 308.3743 (C19H20N2O2) .

Advanced Research Questions

Q. How can structural modifications (e.g., trifluoromethyl substitution) impact bioactivity?

Methodological Answer: Isosteric replacement of methyl groups with trifluoromethyl (–CF3) enhances metabolic stability and receptor binding. For example:

  • Trifluoromethyl analogs of imidazo[1,2-a]pyridines show improved binding to peripheral benzodiazepine receptors (PBRs) due to increased lipophilicity (LogP increased by 0.5–1.2 units) .
  • Experimental design :
    • Synthesize analogs via halogen exchange (e.g., Cl → CF3 using CuI/1,10-phenanthroline catalysts) .
    • Evaluate in vitro binding affinity using radiolabeled assays (e.g., ³H-PK11195 for PBRs) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC50 values) may arise from impurities or stereochemical variations. Strategies include:

  • Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide , a common impurity at 0.5–2.0% levels) .
  • Chiral resolution : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers and test individual isomers .

Q. What are the best practices for designing in vivo studies targeting receptors like TSPO?

Methodological Answer: For receptor-targeting probes (e.g., TSPO in atherosclerosis):

  • Radiolabeling : Incorporate ¹⁸F via nucleophilic substitution (e.g., ¹⁸F-PBR111 analog) for PET imaging .
  • Animal models : Use ApoE⁻/⁻ mice or rabbits with induced atherosclerosis.
  • Dosage : Administer 1–5 MBq/kg intravenously; image at 60–90 minutes post-injection for optimal target-to-background ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine
Reactant of Route 2
2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine

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